[(E)-4-methylpent-2-en-2-yl] acetate
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Overview
Description
[(E)-4-methylpent-2-en-2-yl] acetate, also known as α-tocopheryl acetate or vitamin E acetate, is a form of vitamin E. It is an ester of acetic acid and α-tocopherol, which is a fat-soluble antioxidant. This compound is widely used in dermatological products due to its stability and ability to penetrate the skin, where it is converted to free tocopherol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-4-methylpent-2-en-2-yl] acetate involves the esterification of α-tocopherol with acetic anhydride. The reaction is typically catalyzed by strong acid-type styrene cation exchange resin and hydrogen bromide. The process includes Friedel-Crafts alkylation of isophytol and trimethylhydroquinone, followed by dehydration to form six-membered rings, generating free vitamin E. This free vitamin E is then esterified with acetic anhydride to produce stable vitamin E acetate .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The catalysts used in the reaction can be recycled multiple times, making the process more efficient and cost-effective. The final product is purified and packaged under inert conditions to prevent oxidation .
Chemical Reactions Analysis
Types of Reactions
[(E)-4-methylpent-2-en-2-yl] acetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Typically performed using dilute sulfuric acid or hydrochloric acid under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Major Products
Hydrolysis: α-Tocopherol and acetic acid.
Oxidation: Tocopheryl quinone.
Scientific Research Applications
[(E)-4-methylpent-2-en-2-yl] acetate has numerous applications in scientific research:
Mechanism of Action
The primary mechanism of action of [(E)-4-methylpent-2-en-2-yl] acetate involves its conversion to α-tocopherol in the skin. α-Tocopherol acts as a potent antioxidant by scavenging free radicals and protecting cell membranes from oxidative damage. It reacts with peroxyl radicals to form a stable, low-energy radical, tocopheroxyl, which does not propagate further radical reactions . This antioxidant activity is crucial in preventing lipid peroxidation and maintaining cellular integrity .
Comparison with Similar Compounds
Similar Compounds
α-Tocopherol: The free form of vitamin E, which is more reactive but less stable than its acetate ester.
γ-Tocopherol: Another form of vitamin E with different antioxidant properties and biological activities.
Tocopheryl succinate: An ester of α-tocopherol with succinic acid, used for its enhanced stability and different biological effects.
Uniqueness
[(E)-4-methylpent-2-en-2-yl] acetate is unique due to its stability and ability to penetrate the skin, where it is converted to the active form, α-tocopherol. This makes it particularly valuable in topical formulations for skincare and dermatological applications .
Properties
CAS No. |
7255-62-1 |
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Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
[(E)-4-methylpent-2-en-2-yl] acetate |
InChI |
InChI=1S/C8H14O2/c1-6(2)5-7(3)10-8(4)9/h5-6H,1-4H3/b7-5+ |
InChI Key |
AJSUZBXPHHWOHA-FNORWQNLSA-N |
Isomeric SMILES |
CC(C)/C=C(\C)/OC(=O)C |
Canonical SMILES |
CC(C)C=C(C)OC(=O)C |
Origin of Product |
United States |
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